

Computational Modeling of Tri-o-tolylbismuthine Reaction Pathways: A Comparative Guide

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Compound of Interest

Compound Name: *Tri-o-tolylbismuthine*

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This guide provides a comparative analysis of the reaction pathways of **tri-o-tolylbismuthine**, leveraging computational modeling and experimental data. While direct computational studies on **tri-o-tolylbismuthine** are limited, this document draws comparisons with closely related triarylbismuth compounds to elucidate potential reaction mechanisms. The information presented is intended to support researchers in understanding and predicting the reactivity of this organobismuth compound in various synthetic applications.

Comparison of Reaction Pathways: Oxidative Addition and Reductive Elimination

Organobismuth compounds, including **tri-o-tolylbismuthine**, primarily undergo two key reaction pathways that define their utility in organic synthesis: oxidative addition and reductive elimination. These processes involve the bismuth center cycling between the Bi(III) and Bi(V) oxidation states.

Oxidative Addition: In this step, the Bi(III) center of **tri-o-tolylbismuthine** reacts with an electrophile, leading to the formation of a Bi(V) species. This process increases the coordination number and oxidation state of the bismuth atom. While specific computational data for **tri-o-tolylbismuthine** is scarce, studies on related triarylbismuthines in palladium-catalyzed cross-coupling reactions suggest that oxidative addition is a crucial initiating step.

Reductive Elimination: This is the reverse process where the Bi(V) intermediate eliminates a product, returning the bismuth to its Bi(III) state. This step is often the bond-forming step in catalytic cycles, for instance, in arylation reactions where an aryl group from the bismuth reagent is transferred to a nucleophile.^{[1][2]} Computational modeling of reductive elimination from various arylbismuth(V) compounds indicates that the steric and electronic properties of the aryl ligands significantly influence the reaction rate and regioselectivity. For ortho-substituted triarylbismuthines, like **tri-*o*-tolylbismuthine**, steric hindrance from the ortho-methyl groups is expected to play a significant role in the geometry of the transition state and the subsequent facility of the reductive elimination.

The table below summarizes key computational and experimental parameters for reaction pathways involving triarylbismuth compounds, providing a basis for comparison with the expected behavior of **tri-*o*-tolylbismuthine**.

Reaction Pathway	Compound	Method	Key Findings/Data	Reference
Reductive Elimination	Aryl-Bi(V) Fluorides	DFT Calculations	Theoretical modeling of reductive elimination from neutral bismuth(V) difluorides aligns with experimentally determined kinetic and thermodynamic parameters.	[2]
C-P Bond Formation	Triphenylbismuth	DFT Calculations	C-P bond formation is the rate-determining step in the Pd-catalyzed cross-coupling of triphenylbismuth with P(O)-H compounds.	[3]
C-C Reductive Elimination	(PCP)Ir(R)(R')	DFT Calculations & Experimental	Activation barriers for C-C reductive elimination increase in the order: acetylide < vinyl ≈ Me < Ph. Steric hindrance from bulky ligands significantly	[4]

impacts
elimination rates.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative procedures for the synthesis of triaryl bismuthines and their application in common reaction types.

Synthesis of Tri-*o*-tolylbismuthine via Grignard Reagent

This protocol describes a general method for the synthesis of triaryl bismuthines using a Grignard reagent, which can be adapted for **tri-*o*-tolylbismuthine**.

Materials:

- *o*-Bromotoluene
- Magnesium turnings
- Anhydrous diethyl ether
- Bismuth(III) chloride (BiCl_3)
- Anhydrous reaction vessel (e.g., three-necked flask) equipped with a reflux condenser, dropping funnel, and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a solution of *o*-bromotoluene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is stirred and refluxed until most of the magnesium has reacted.

- Reaction with Bismuth(III) Chloride: The Grignard reagent solution is cooled to 0 °C. A solution of bismuth(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude **tri-o-tolylbismuthine** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Copper-Catalyzed N-Arylation using a Triarylbismuthine

This protocol outlines a general procedure for the copper-catalyzed N-arylation of amines using a triarylbismuthine reagent.

Materials:

- Amine substrate
- **Tri-o-tolylbismuthine**
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- A suitable base (e.g., triethylamine or pyridine)
- Anhydrous solvent (e.g., dichloromethane or DMF)
- Reaction vessel (e.g., Schlenk tube)

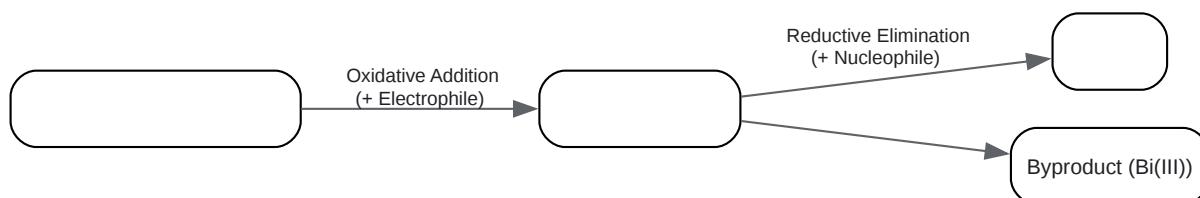
Procedure:

- To a Schlenk tube are added the amine (1.0 equiv), **tri-o-tolylbismuthine** (1.0-1.2 equiv), copper(II) acetate (0.1-1.0 equiv), and the base (1.0-3.0 equiv).

- The tube is evacuated and backfilled with an inert atmosphere (e.g., air or nitrogen, depending on the specific reaction requirements).
- The anhydrous solvent is added, and the mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-16 hours).
- Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

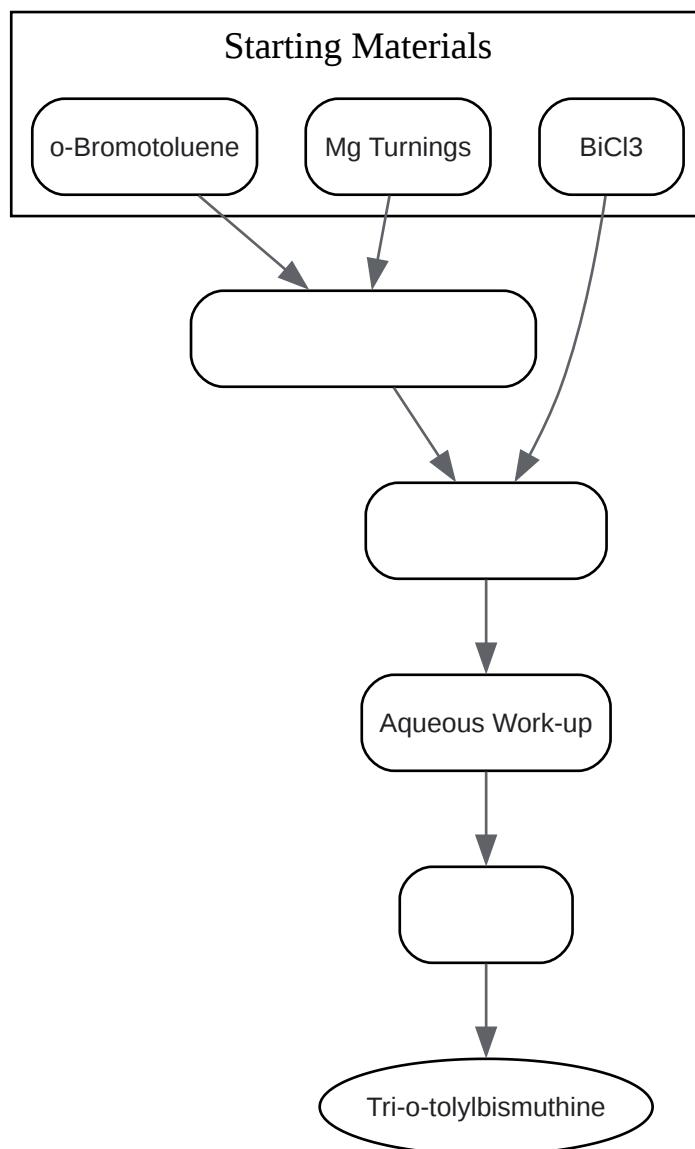
Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of **tri-o-tolylbismuthine** and a typical experimental workflow for its synthesis.



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Caption: General reaction cycle for **tri-o-tolylbismuthine**.



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Caption: Workflow for the synthesis of **tri-o-tolylbismuthine**.

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